molecular formula C19H24N2O3S B369148 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine CAS No. 865591-46-4

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B369148
CAS No.: 865591-46-4
M. Wt: 360.5g/mol
InChI Key: USCVGASKWNZTSJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C19H24N2O3S . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The piperazine ring is substituted at one nitrogen atom by a 3,4-dimethylphenyl group and at the other nitrogen atom by a 4-methoxyphenylsulfonyl group .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-4-5-17(14-16(15)2)20-10-12-21(13-11-20)25(22,23)19-8-6-18(24-3)7-9-19/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCVGASKWNZTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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